molecular formula C9H9F B12952968 2-Fluoro-1-methyl-3-vinylbenzene

2-Fluoro-1-methyl-3-vinylbenzene

Cat. No.: B12952968
M. Wt: 136.17 g/mol
InChI Key: YRMPBXODOVHPOZ-UHFFFAOYSA-N
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Description

2-Fluoro-1-methyl-3-vinylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a fluorine atom, a methyl group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methyl-3-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 1-methyl-3-vinylbenzene using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the use of fluorine gas in the presence of a catalyst to achieve selective fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methyl-3-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-1-methyl-3-vinylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methyl-3-vinylbenzene involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and interactions with other molecules. The vinyl group can participate in addition reactions, while the benzene ring can undergo substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1-methyl-3-vinylbenzene is unique due to the combination of a fluorine atom, a methyl group, and a vinyl group on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C9H9F

Molecular Weight

136.17 g/mol

IUPAC Name

1-ethenyl-2-fluoro-3-methylbenzene

InChI

InChI=1S/C9H9F/c1-3-8-6-4-5-7(2)9(8)10/h3-6H,1H2,2H3

InChI Key

YRMPBXODOVHPOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=C)F

Origin of Product

United States

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